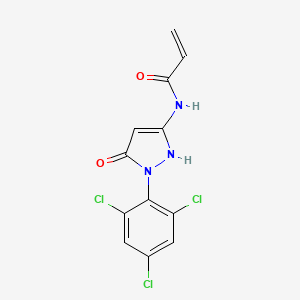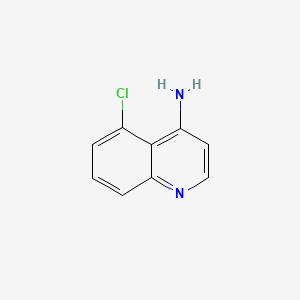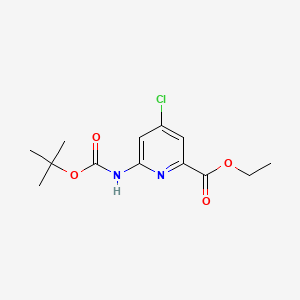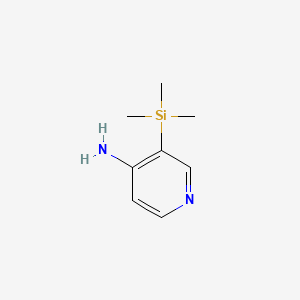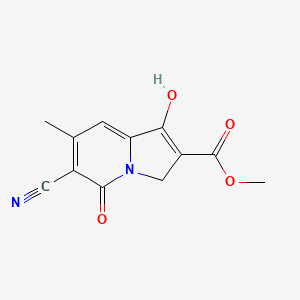
Methyl-6-Cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate” is a chemical compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 . It is a key intermediate in the synthesis of camptothecin (C175150) analogues .
Physical and Chemical Properties Analysis
“Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate” has a predicted boiling point of 474.2±45.0 °C and a predicted density of 1.47±0.1 g/cm3 . It is soluble in DMSO and has a predicted pKa of 4.50±1.00 . The compound is a solid and has a yellow color .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Methyl-6-Cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizin-2-carboxylat
Synthese von Camptothecin-Analoga: Diese Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese von Camptothecin-Analoga, die als therapeutische Mittel zur Behandlung von Krebs, Autoimmunerkrankungen und Virusinfektionen eingesetzt werden .
Antikrebsanwendungen: Indolizin-Derivate sind dafür bekannt, antikarsinogene Eigenschaften aufzuweisen und wurden als Inhibitoren menschlicher Prostatakrebszellen eingesetzt .
Antimikrobielle und Antituberkulosemittel: Diese Derivate dienen auch als antimikrobielle und antituberkulose Mittel .
Bioproben und Fluoreszenzsensoren: Aufgrund ihrer lumineszierenden Eigenschaften werden Indolizin-Derivate als Bioproben in pH- und Ein-/Ausschaltsensoren eingesetzt .
Nachweis von flüchtigen organischen Verbindungen: Sie werden beim Nachweis von flüchtigen organischen Verbindungen eingesetzt .
6. Zellmarkierung und Ansammlung von Lipidtropfen Indolizin-Derivate spielen eine Rolle bei der Zellmarkierung und der Überwachung der Ansammlung von Lipidtropfen .
Photoresponsive Materialien: Diese Verbindungen werden in organischen Sensibilisator-Komponenten für photoresponsive Materialien verwendet
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell .
Eigenschaften
IUPAC Name |
methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3H-indolizine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,15H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZUVBTVMMVLDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(=C(C2=C1)O)C(=O)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylic acid methyl ester important?
A1: This compound is a key intermediate in the total synthesis of camptothecins []. Camptothecins are a class of naturally occurring compounds with potent anti-cancer activity. Therefore, developing efficient synthetic routes to this intermediate is crucial for facilitating the production of camptothecins and their analogs for research and potential therapeutic applications.
Q2: What improvements were made to the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylic acid methyl ester in the study?
A2: The researchers focused on optimizing the synthesis by controlling the addition rate of reagents and the overall reaction time, particularly during the preparation of ethyl acetopyruvate, a crucial precursor []. This optimization led to an increased yield of ethyl acetopyruvate. Additionally, they implemented a "one-pot procedure" for synthesizing the final compound from ethyl acetopyruvate. These modifications simplified the process, increased the overall yield from 31% to 42.5%, shortened the reaction time, and reduced reagent consumption [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
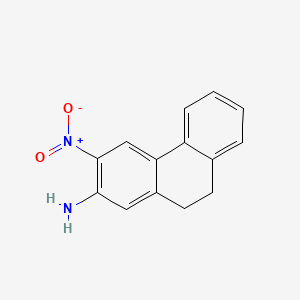
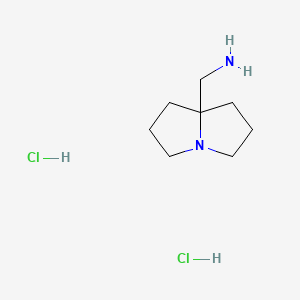

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)
